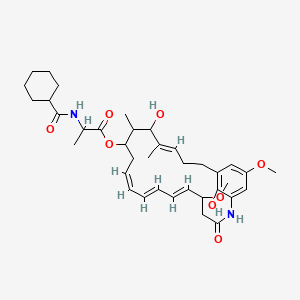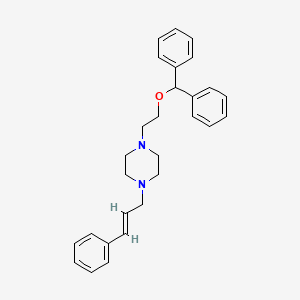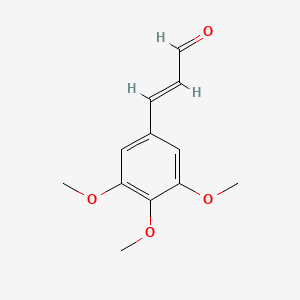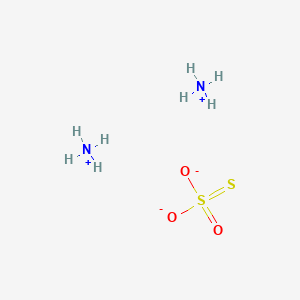![molecular formula C43H77O10P B1232734 [(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1232734.png)
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a phosphatidylglycerol, a type of phospholipid that plays a crucial role in cellular membranes. This compound consists of one chain of heptadecanoic acid (17:0) and one chain of arachidonic acid (20:4(5Z,8Z,11Z,14Z)) attached to a glycerol backbone. Phosphatidylglycerols are essential components of biological membranes and are involved in various cellular processes, including signaling and membrane structure maintenance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with heptadecanoic acid and arachidonic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of phosphatidylglycerols, including this compound, often involves enzymatic methods. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, where phosphatidylcholine is converted to phosphatidylglycerol in the presence of glycerol .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, leading to the formation of free fatty acids and glycerol.
Substitution: The glycerol backbone can undergo substitution reactions, where the fatty acid chains are replaced with other fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Substitution: Enzymes like phospholipase D are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Hydrolysis: Free fatty acids (heptadecanoic acid and arachidonic acid) and glycerol.
Substitution: New phosphatidylglycerol derivatives with different fatty acid chains.
Aplicaciones Científicas De Investigación
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various scientific research applications, including:
Chemistry: Used as a standard in lipidomics and mass spectrometry for the analysis of lipid profiles.
Biology: Plays a role in studying membrane dynamics and signaling pathways.
Medicine: Investigated for its potential role in inflammatory responses and as a biomarker for certain diseases.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
Mecanismo De Acción
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through its role in cellular membranes. It is involved in the formation of lipid bilayers and can influence membrane fluidity and permeability. The arachidonic acid moiety can be released by phospholipases and converted into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
PG(204(5Z,8Z,11Z,14Z)/161(9Z)): Contains one chain of arachidonic acid and one chain of palmitoleic acid.
PE(P-180/204(5Z,8Z,11Z,14Z)): A phosphatidylethanolamine with similar fatty acid chains.
PC(170/204(5Z,8Z,11Z,14Z)): A phosphatidylcholine with the same fatty acid chains.
Uniqueness
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acid chains and its role in cellular membranes. The presence of arachidonic acid allows it to participate in signaling pathways related to inflammation, making it a compound of interest in both basic research and clinical studies .
Propiedades
Fórmula molecular |
C43H77O10P |
|---|---|
Peso molecular |
785 g/mol |
Nombre IUPAC |
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-heptadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H77O10P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40-41,44-45H,3-10,12,14-16,18,20,22,24-26,28,30-39H2,1-2H3,(H,48,49)/b13-11-,19-17-,23-21-,29-27-/t40?,41-/m1/s1 |
Clave InChI |
XZNFCHBDPWUZBV-FOOVOVSXSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


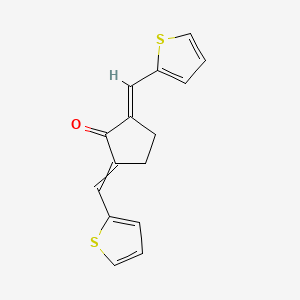
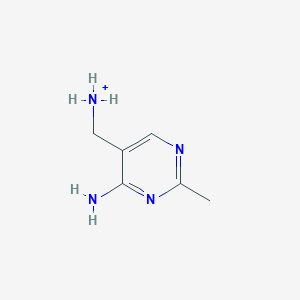
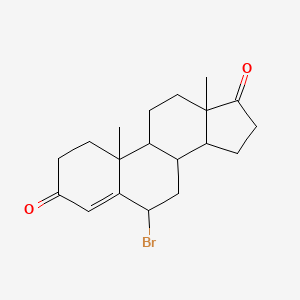
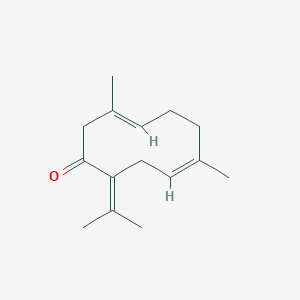
![3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232661.png)
![N-[(E)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]pyridine-4-carboxamide](/img/structure/B1232662.png)
![4-[3-(1H-Imidazol-4-yl)propoxy]benzonitrile](/img/structure/B1232663.png)
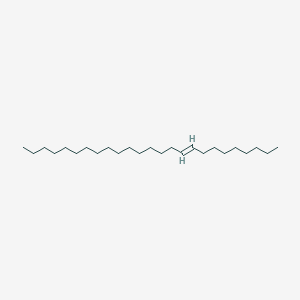
![2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1S,3S,5R)-3,5-dihydroxy-2-[(Z,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1232666.png)
